molecular formula C17H13BrN2OS B2531505 (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone CAS No. 327170-65-0

(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone

Cat. No.: B2531505
CAS No.: 327170-65-0
M. Wt: 373.27
InChI Key: HVXSMCXDWFNTCL-UHFFFAOYSA-N
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Description

This compound features a bicyclic heteroaromatic core comprising a fused cyclopentane-thiophene-pyridine system.

Properties

IUPAC Name

(6-amino-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraen-5-yl)-(4-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2OS/c18-11-6-4-9(5-7-11)15(21)16-14(19)12-8-10-2-1-3-13(10)20-17(12)22-16/h4-8H,1-3,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXSMCXDWFNTCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(N=C2C1)SC(=C3N)C(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327170-65-0
Record name (3-AMINO-6,7-DIHYDRO-5H-CYCLOPENTA[B]THIENO[3,2-E]PYRIDIN-2-YL)(4-BROMOPHENYL)METHANONE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone typically involves multiple steps, starting with the construction of the thieno[3,2-e]pyridine core. This can be achieved through a cyclization reaction involving appropriate precursors such as aminothiophenes and halogenated compounds. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the amino group to a nitro group or other oxidized forms.

  • Reduction: : Reducing the bromine atom to hydrogen or other reduced forms.

  • Substitution: : Replacing the bromine atom with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). Conditions may involve heating and the presence of a catalyst.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: : Nucleophiles such as alkyl or aryl halides, often requiring a base or acid catalyst.

Major Products Formed

  • Oxidation: : Nitro derivatives, hydroxyl derivatives.

  • Reduction: : Amine derivatives, hydrogenated derivatives.

  • Substitution: : Alkylated or arylated derivatives.

Scientific Research Applications

(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its biological activity, including potential antimicrobial or anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related analogs, focusing on substituent variations, ring systems, and inferred physicochemical properties. Key differences are summarized below:

Table 1: Structural and Functional Comparison

Compound Name / ID Substituent(s) Core Structure Key Features Hypothesized Properties
Target Compound: (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone 4-Bromophenyl, 3-amino Cyclopenta[b]thieno[3,2-e]pyridine Bromine increases lipophilicity; amino group enhances H-bonding Potential for strong target binding due to Br (van der Waals) and NH₂ (polar interactions)
(3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-chlorophenyl)methanone (CAS 354119-19-0) 4-Chlorophenyl, 3-amino Hexahydrocycloocta[b]thieno[3,2-e]pyridine Larger cycloocta ring increases flexibility; Cl is less polarizable than Br Reduced steric hindrance vs. target compound; lower molecular weight may improve solubility
3-amino-4-(2-furyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-ylmethanone 4-Methoxyphenyl, 2-furyl, 3-amino Cyclopenta[b]thieno[3,2-e]pyridine Methoxy group (electron-donating) alters electronic profile; furyl adds π-system complexity Enhanced electron density on aryl ring may reduce metabolic stability; furyl could enable π-π interactions
1-(3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)ethanone Acetyl, 3-amino Cyclopenta[b]thieno[3,2-e]pyridine Acetyl group increases polarity vs. bromophenyl Higher solubility in aqueous media; reduced lipophilicity may limit membrane permeability

Key Insights:

Substituent Effects: Halogen Variation: Bromine (target compound) vs. chlorine (CAS 354119-19-0) affects lipophilicity (Br: ClogP ~2.8 vs. Electron-Donating Groups: The 4-methoxyphenyl analog may exhibit altered reactivity (e.g., susceptibility to oxidative metabolism) compared to the electron-withdrawing bromophenyl group.

Core Modifications :

  • The cyclopenta ring in the target compound confers rigidity, whereas the cycloocta system in CAS 354119-19-0 introduces conformational flexibility, possibly affecting binding pocket compatibility.

Functional Group Impact: The acetyl substituent in increases polarity, suggesting divergent pharmacokinetic profiles compared to the bromophenyl methanone group (e.g., faster renal clearance).

Biological Activity

The compound (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, biochemical pathways, and research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that combines cyclopentane, thiophene, and pyridine rings. Its molecular formula is C15H14BrN2OSC_{15}H_{14}BrN_2OS, with a molecular weight of approximately 360.25 g/mol.

The precise mechanisms of action for this compound are still under investigation. However, it is known to interact with various biological targets:

  • Protein Kinase Inhibition : Similar compounds have shown the ability to inhibit protein kinases, which play critical roles in cell signaling pathways.
  • Calcium Channel Antagonism : Some derivatives exhibit antagonistic effects on calcium channels, influencing muscle contraction and neurotransmitter release.
  • Hypoglycemic Activity : Certain analogs have demonstrated potential in lowering blood glucose levels.

Biological Activities

Various studies have reported the following biological activities associated with similar compounds:

  • Antimicrobial Properties : Cyclopenta[b]pyridine derivatives have been tested for antibacterial and antifungal activities.
  • Anticancer Effects : Research indicates that these compounds may induce apoptosis in cancer cells through various pathways.
  • Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress.

Research Findings and Case Studies

StudyFindings
Anticancer Activity A study demonstrated that cyclopenta[b]pyridine derivatives can inhibit tumor growth in vitro and in vivo models. The mechanism involves the induction of apoptosis via mitochondrial pathways .
Antimicrobial Testing In vitro tests revealed that certain derivatives exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria .
Calcium Channel Blockade Research indicated that these compounds can block L-type calcium channels, which may be beneficial for cardiovascular diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone, it is essential to compare it with structurally similar compounds:

CompoundBiological ActivityUnique Features
3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridineAntimicrobial, anticancerLacks bromine substitution
4-bromophenylmethanone derivativeNeuroprotectiveFocus on neuroprotection rather than broad-spectrum activity
3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrileHypoglycemicContains a carbonitrile group enhancing reactivity

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